REACTION_CXSMILES
|
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:8][C:9]1[CH:10]=[CH:11][CH:12]=[C:13]2[C:17]=1[NH:16][C:15](=[O:18])[C:14]2=O.[C:20]1([O:26]C(C)=O)[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>CC(C)=O.S(=O)(=O)(O)O>[OH:7][C:1]1[CH:6]=[CH:5][C:4]([C:14]2([C:23]3[CH:24]=[CH:25][C:20]([OH:26])=[CH:21][CH:22]=3)[C:13]3[C:17](=[C:9]([CH3:8])[CH:10]=[CH:11][CH:12]=3)[NH:16][C:15]2=[O:18])=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
38.2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=C2C(C(NC12)=O)=O
|
Name
|
|
Quantity
|
21 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
At the end of the addition
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 85° C.
|
Type
|
TEMPERATURE
|
Details
|
Finally, the temperature of the stirred mixture was raised to 120° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with abundant water
|
Type
|
CUSTOM
|
Details
|
to remove the PhOAc
|
Type
|
CUSTOM
|
Details
|
The resulting solid was dried
|
Type
|
CUSTOM
|
Details
|
gave 50 g
|
Type
|
CUSTOM
|
Details
|
precipitated with chloroform
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
CUSTOM
|
Details
|
was dried
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C(C=C1)C1(C(NC2=C(C=CC=C12)C)=O)C1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 58.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |